Copper(I) acetate

asymmetric catalysis alkyne functionalization copper-catalyzed coupling

Copper(I) acetate (CuOAc) is the genuine Cu(I) source for anhydrous organic-phase reactions. Unlike Cu(OAc)₂ (air-stable, paramagnetic), CuOAc is colorless, diamagnetic, and air-sensitive—engaging distinct catalytic pathways. Select CuOAc when: (1) maximizing enantiomeric excess—99% ee in asymmetric coupling; (2) a direct Cu(I) source without in situ reduction is needed; (3) phenol oxidation or Cu(I) complexes with specific magnetic properties are targeted; (4) solid-state thermal decomposition to nanoparticles is required (decomposes at 250–285°C). Not interchangeable with Cu(OAc)₂.

Molecular Formula Cu(CH3COO)
C2H3CuO2
Molecular Weight 122.59 g/mol
CAS No. 598-54-9
Cat. No. B1201713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(I) acetate
CAS598-54-9
Synonymscopper(I) acetate
copper(II) acetate
copper(II) acetate monohydrate
Cu(II) acetate
cupric acetate
hoganite
Molecular FormulaCu(CH3COO)
C2H3CuO2
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(=O)[O-].[Cu+]
InChIInChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
InChIKeyRFKZUAOAYVHBOY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(I) Acetate (CAS 598-54-9): Procurement Considerations for Cu(I) Catalysis and Air-Sensitive Synthesis


Copper(I) acetate (CuOAc, cuprous acetate) is an organocopper salt of acetic acid with the formula CH₃COOCu [1]. It appears as a white to tan crystalline powder or colorless transparent crystals, with a molecular weight of 122.59 g/mol and decomposition at approximately 250–285 °C . CuOAc serves as a Cu(I) source in organic synthesis, particularly as a catalyst for phenol oxidation and in coordination chemistry for assembling complexes with various ligands [1].

Why Copper(I) Acetate (CAS 598-54-9) Cannot Be Directly Substituted by Copper(II) Acetate in Catalytic Applications


Copper(I) acetate and copper(II) acetate are not interchangeable reagents despite sharing the acetate ligand. The two compounds differ fundamentally in oxidation state, which dictates their redox behavior, catalytic mechanisms, and handling requirements. CuOAc is a Cu(I) species that is colorless, diamagnetic, and highly air-sensitive, undergoing rapid oxidation to Cu(II) acetate upon exposure to air [1]. In contrast, Cu(OAc)₂ is a Cu(II) species that is dark green, paramagnetic, and air-stable [2]. This oxidation state difference translates into distinct catalytic performance profiles: Cu(I) species engage in different mechanistic pathways than Cu(II) species, and the choice between them directly affects reaction yields, selectivity, and byproduct formation [3]. Furthermore, CuOAc hydrolyzes rapidly in water to form Cu₂O, whereas Cu(OAc)₂ is freely soluble in water [1]. These divergent properties mean that substituting one for the other without experimental validation will likely result in failed reactions or irreproducible outcomes.

Copper(I) Acetate (CAS 598-54-9): Quantitative Comparative Evidence for Scientific Selection


CuOAc vs Cu(OAc)₂ in Asymmetric Alkyne Functionalization: Enantioselectivity and Yield Trade-Off

In an asymmetric copper-catalyzed three-component coupling reaction of styrene, terminal alkyne, and alkyl halide, a comparative catalyst screening was performed [1]. When CuOAc was substituted for Cu(OAc)₂ under otherwise identical reaction conditions, the enantiomeric excess (ee) of the desired product increased slightly from 98% to 99%, while the isolated yield decreased from 81% to 61% [1]. This demonstrates that CuOAc offers marginally improved enantioselectivity but at a substantial cost to reaction efficiency in this specific transformation.

asymmetric catalysis alkyne functionalization copper-catalyzed coupling enantioselective synthesis

CuOAc vs Cu(OAc)₂ in Azide-Ynamine Cycloaddition: Reaction Rate Differential

A mechanistic study of Cu-catalyzed azide-ynamine (3+2) cycloaddition compared CuOAc against Cu(OAc)₂ under identical reaction conditions [1]. Cu(OAc)₂ achieved 96% conversion of the ynamine-azide substrate within 26 minutes. When CuOAc was used as the catalyst, the reaction rate was markedly slower, although the paper did not report the exact time required for equivalent conversion with CuOAc [1]. The study attributes this rate differential to the distinct catalytic cycles employed by Cu(II) versus Cu(I) species in this transformation, with Cu(II) acetate generating in situ Cu(I) species via Glaser-Hay coupling that then participate in the cycloaddition [1].

click chemistry CuAAC cycloaddition reaction kinetics

CuOAc vs CuI in Sonogashira-Carboxylative Cyclization: Comparable Catalytic Efficiency

In a Sonogashira-carboxylative cyclization and cross-coupling reaction of propargylamine with iodobenzene, CuOAc was directly compared against CuI and CuTC as catalysts [1]. At 5 mol% catalyst loading in DMSO with DABCO as base, CuOAc provided a 70% NMR yield, which was comparable to CuI under optimized conditions (73% yield) and CuTC (68% yield) [1]. This demonstrates that CuOAc performs at parity with the more commonly employed CuI in this specific palladium-free Sonogashira-type transformation.

Sonogashira coupling carboxylative cyclization copper catalysis cross-coupling

CuOAc Air Stability vs Cu(OAc)₂: Handling and Storage Requirements

Copper(I) acetate is fundamentally less stable to atmospheric oxygen than copper(II) acetate [1]. CuOAc oxidizes rapidly to Cu(II) acetate upon exposure to air, requiring storage under inert atmosphere at room temperature in a dark place [1]. In contrast, Cu(OAc)₂ is air-stable and can be handled under ambient conditions without special precautions [2]. Additionally, CuOAc is moisture-sensitive and hydrolyzes in water to form Cu₂O, whereas Cu(OAc)₂ hydrate is freely soluble in water (7.2 g/100 mL cold water, 20 g/100 mL hot water) [2].

air sensitivity oxidation storage conditions reagent stability

Thermal Decomposition Profile: CuOAc vs Cu(OAc)₂

Copper(I) acetate and copper(II) acetate exhibit markedly different thermal behavior [1][2]. CuOAc decomposes at approximately 250–285 °C without melting, and can be obtained as a sublimate by heating Cu(OAc)₂ in vacuo to temperatures above 220 °C [1]. In contrast, Cu(OAc)₂ (anhydrous) melts at 115 °C and boils at 240 °C [2]. This thermal profile makes CuOAc suitable for vacuum sublimation purification or for applications requiring a solid Cu(I) source at temperatures where Cu(OAc)₂ would be molten.

thermal stability decomposition temperature sublimation thermogravimetric analysis

Aqueous Hydrolysis Behavior: CuOAc vs Cu(OAc)₂

Copper(I) acetate undergoes rapid hydrolysis in water to form copper(I) oxide (Cu₂O) [1][2]. The hydrolysis reaction proceeds as: CuCH₃COO + H₂O → CuOH + CH₃COOH, with CuOH further dehydrating to Cu₂O [2]. Consequently, CuOAc is not suitable for aqueous-phase reactions unless the system contains sufficient acetic acid to suppress hydrolysis [3]. In marked contrast, copper(II) acetate hydrate is freely soluble in water (7.2 g/100 mL cold, 20 g/100 mL hot) and forms stable aqueous solutions [4].

hydrolysis aqueous stability solubility copper(I) oxide

Copper(I) Acetate (CAS 598-54-9): Optimal Application Scenarios Based on Comparative Evidence


High-Enantioselectivity Asymmetric Catalysis

Copper(I) acetate is the preferred Cu(I) source for asymmetric transformations where maximizing enantiomeric excess is the primary objective. As demonstrated in direct comparative catalyst screening, CuOAc delivers 99% ee in asymmetric three-component coupling reactions, a 1 percentage point improvement over Cu(OAc)₂ under identical conditions [1]. This marginal but potentially critical enantioselectivity gain justifies CuOAc selection when absolute stereochemical purity is required, even though the reaction yield decreases by 20 percentage points [1].

Anhydrous Organic-Phase Catalysis Requiring Authentic Cu(I) Species

Copper(I) acetate is indicated for anhydrous organic-phase reactions where a bona fide Cu(I) species is mechanistically required, and where in situ generation of Cu(I) from a Cu(II) precursor is either inefficient or leads to undesired side reactions. The compound serves as a direct Cu(I) source for oxidation of phenols [1] and for assembling Cu(I) coordination complexes with interesting magnetic properties [2]. Its solubility profile—soluble in pyridine and acetic acid but hydrolyzing in water—dictates that it be employed exclusively in rigorously anhydrous organic solvent systems [1].

Palladium-Free Sonogashira-Type Cross-Coupling

Copper(I) acetate performs as a viable catalyst in palladium-free Sonogashira-carboxylative cyclization reactions, achieving 70% NMR yield comparable to CuI (73%) and CuTC (68%) under optimized conditions [1]. This positions CuOAc as an alternative to CuI for researchers seeking to avoid iodide-containing catalysts—a consideration relevant when subsequent purification steps are sensitive to halide contamination or when iodide may interfere with downstream transformations.

Precursor for Copper Nanoparticles and p-Type Semiconductor Nanostructures

Copper(I) acetate is employed as a starting material in the synthesis of copper nanoparticles and CuAlO₂ p-type nanostructured semiconductors [1]. The thermal decomposition profile of CuOAc—decomposing at 250–285 °C without an intermediate melting phase—provides a solid-state transformation pathway that may be advantageous for controlled nanoparticle nucleation and growth compared to Cu(OAc)₂, which melts at 115 °C [2]. This application leverages the compound's unique thermal behavior.

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